1,2-Ditetradecanoyl-3-(6-sulfoquinovopyranosyl)glycerol
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Overview
Description
1,2-ditetradecanoyl-3-(6-sulfoquinovopyranosyl)glycerol is a glycosylglycerol derivative that is 1,2-ditetradecanoylglycerol in which the hydroxy hydrogen at position 3 has been replaced by a 6-sulfoquinovopyranosyl residue. It has a role as a mouse metabolite and a rat metabolite. It derives from a tetradecanoic acid and a 6-sulfo-D-quinovose.
Scientific Research Applications
Chemoenzymatic Synthesis and Biological Evaluation
A study highlights the synthesis of sulfo-glycolipids derived from 2-O-(β-D-glucopyranosyl)glycerol with varying acyl chain lengths. These compounds, including derivatives of 1,2-Ditetradecanoyl-3-(6-sulfoquinovopyranosyl)glycerol, demonstrated antitumor properties in an in vitro assay for Epstein-Barr virus early antigen (EBV-EA) activation, suggesting potential applications in cancer research (Dangate et al., 2009).
Metabolic Roles in Non-Photosynthetic Organisms
Glycerol-3-yl 6-deoxy-6-C-sulfo-α-d-glucopyranoside, a key metabolite involved in sulfoquinovosyl diacylglycerol (SQDG) biosynthesis in photosynthetic organisms, was isolated from Rhizobium, a non-photosynthetic organism. This finding indicates similarities between the biosynthesis of SQDG in Rhizobium and photosynthetic systems, providing insights into gene overlap between these entities (Wang & Hollingsworth, 1998).
Immunomodulatory Applications
The immunosuppressive effects of synthetic sulfo-glycolipids, including 1,2-di-O-stearoyl-3-O-(6-deoxy-6-sulfo-beta-D-glucopyranosyl)-sn-glycerol (beta-SQDG-C18), were investigated. These compounds showed high inhibitory activities with low toxicities, suggesting their potential as immunosuppressive agents. The study also explored methods to enhance solubility and delivery of these compounds (Matsumoto et al., 2004).
Antitumor-Promoting Activity
Sulfoquinovosyldiacylglycerols derived from 2-O-beta-d-glucopyranosyl-sn-glycerol with varying acyl chains were prepared and tested for their anti-tumor-promoting activity. The study confirmed the importance of the 6'-sulfonate group and a free hydroxyl group on the glycerol moiety in inhibiting EBV activation (Dangate et al., 2009).
Properties
Molecular Formula |
C37H70O12S |
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Molecular Weight |
739 g/mol |
IUPAC Name |
[(2S,3S,4S,5R)-6-[2,3-di(tetradecanoyloxy)propoxy]-3,4,5-trihydroxyoxan-2-yl]methanesulfonic acid |
InChI |
InChI=1S/C37H70O12S/c1-3-5-7-9-11-13-15-17-19-21-23-25-32(38)46-27-30(48-33(39)26-24-22-20-18-16-14-12-10-8-6-4-2)28-47-37-36(42)35(41)34(40)31(49-37)29-50(43,44)45/h30-31,34-37,40-42H,3-29H2,1-2H3,(H,43,44,45)/t30?,31-,34-,35+,36-,37?/m1/s1 |
InChI Key |
QYYCNBNXSCGWDD-VPJOWPHRSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OCC(COC1[C@@H]([C@H]([C@@H]([C@H](O1)CS(=O)(=O)O)O)O)O)OC(=O)CCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)CS(=O)(=O)O)O)O)O)OC(=O)CCCCCCCCCCCCC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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